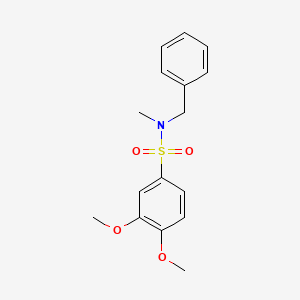![molecular formula C15H24N4 B5730004 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5730004.png)
2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine, also known as CHMP, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a pyrimidine derivative that has been synthesized through various methods and has been found to have significant biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine involves its binding to various receptors in the brain, including dopamine and serotonin receptors. It has been found to act as a partial agonist at these receptors, leading to the modulation of their activity. Additionally, 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine has been found to inhibit the reuptake of norepinephrine, leading to increased levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine have been extensively studied. It has been found to increase the levels of dopamine and serotonin in the brain, leading to improved mood and decreased anxiety. Additionally, 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine has been found to increase the levels of norepinephrine in the brain, leading to increased alertness and focus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine for lab experiments is its ability to modulate multiple neurotransmitter systems, making it a useful tool for studying the effects of these systems on behavior and physiology. Additionally, 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine has been found to have relatively low toxicity and is well-tolerated in animal models.
One of the limitations of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine for lab experiments is its relatively short half-life, which can make it difficult to achieve sustained effects over long periods of time. Additionally, the effects of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine can be dose-dependent, making it important to carefully control dosing in experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine. One potential area of study is its potential use in the treatment of neurological disorders, particularly depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine and its effects on various neurotransmitter systems. Finally, the development of new synthesis methods for 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine could lead to improved yields and purity, making it a more useful tool for scientific research.
Synthesemethoden
The synthesis of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine has been achieved through various methods, including the reaction of 4-(cyclohexylmethyl)piperazine with 2-chloropyrimidine in the presence of a base, or the reaction of 4-(cyclohexylmethyl)piperazine with 2,4-dichloropyrimidine in the presence of a base and a palladium catalyst. These methods have been found to yield high purity 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine with good yields.
Wissenschaftliche Forschungsanwendungen
2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have significant effects on the central nervous system, including the modulation of dopamine and serotonin receptors, and the inhibition of norepinephrine reuptake. These effects have led to its potential use in the treatment of various neurological disorders, including depression and anxiety.
Eigenschaften
IUPAC Name |
2-[4-(cyclohexylmethyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-2-5-14(6-3-1)13-18-9-11-19(12-10-18)15-16-7-4-8-17-15/h4,7-8,14H,1-3,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJNJKSYNXICND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Cyclohexylmethyl)piperazin-1-yl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5729951.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5729967.png)




![methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730010.png)
![2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene](/img/structure/B5730013.png)


